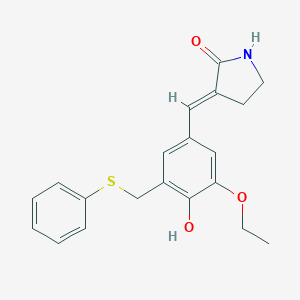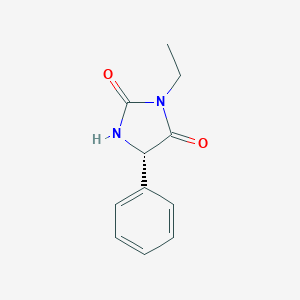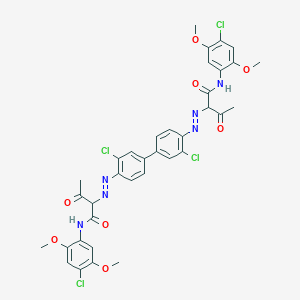
3-((3-Ethoxy-4-hydroxy-5-((phenylthio)methyl)phenyl)methylene)-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((3-Ethoxy-4-hydroxy-5-((phenylthio)methyl)phenyl)methylene)-2-pyrrolidinone is a chemical compound that has been widely used in scientific research due to its unique properties. The compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action and its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-((3-Ethoxy-4-hydroxy-5-((phenylthio)methyl)phenyl)methylene)-2-pyrrolidinone is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and to bind to specific receptors in the body. It has also been shown to have antioxidant properties and to protect cells from oxidative damage.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, to bind to specific receptors in the body, and to have antioxidant properties. It has also been shown to have anti-inflammatory properties and to protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-((3-Ethoxy-4-hydroxy-5-((phenylthio)methyl)phenyl)methylene)-2-pyrrolidinone in lab experiments is its unique properties. The compound has been shown to have a number of biochemical and physiological effects, making it a useful tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity. It is important to use caution when handling this compound and to follow proper safety protocols.
Orientations Futures
There are a number of future directions for research involving 3-((3-Ethoxy-4-hydroxy-5-((phenylthio)methyl)phenyl)methylene)-2-pyrrolidinone. One area of research involves the development of new drugs based on the compound's unique properties. Another area of research involves the use of the compound as a fluorescent probe to study protein-protein interactions. Additionally, the compound could be used in the development of new imaging agents for cancer diagnosis. Further research is needed to fully understand the mechanism of action and the potential therapeutic applications of this compound.
In conclusion, this compound is a chemical compound that has been widely used in scientific research due to its unique properties. The compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action and its biochemical and physiological effects. Further research is needed to fully understand the potential therapeutic applications of this compound.
Méthodes De Synthèse
3-((3-Ethoxy-4-hydroxy-5-((phenylthio)methyl)phenyl)methylene)-2-pyrrolidinone can be synthesized using a variety of methods. One of the most common methods is through the reaction of 2-pyrrolidone with 3-ethoxy-4-hydroxybenzaldehyde in the presence of a catalyst. The resulting product is then treated with phenylthiomethyl chloride to obtain the final compound.
Applications De Recherche Scientifique
3-((3-Ethoxy-4-hydroxy-5-((phenylthio)methyl)phenyl)methylene)-2-pyrrolidinone has been widely used in scientific research due to its unique properties. The compound has been used in the development of new drugs and has been studied for its potential therapeutic applications. It has also been used as a fluorescent probe to study protein-protein interactions and has been used in the development of new imaging agents for cancer diagnosis.
Propriétés
Numéro CAS |
107788-14-7 |
|---|---|
Formule moléculaire |
C20H21NO3S |
Poids moléculaire |
355.5 g/mol |
Nom IUPAC |
(3E)-3-[[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]methylidene]pyrrolidin-2-one |
InChI |
InChI=1S/C20H21NO3S/c1-2-24-18-12-14(10-15-8-9-21-20(15)23)11-16(19(18)22)13-25-17-6-4-3-5-7-17/h3-7,10-12,22H,2,8-9,13H2,1H3,(H,21,23)/b15-10+ |
Clé InChI |
JJABWYFSIMYYRT-UHFFFAOYSA-N |
SMILES isomérique |
CCOC1=CC(=CC(=C1O)CSC2=CC=CC=C2)/C=C/3\CCNC3=O |
SMILES |
CCOC1=CC(=CC(=C1O)CSC2=CC=CC=C2)C=C3CCNC3=O |
SMILES canonique |
CCOC1=CC(=CC(=C1O)CSC2=CC=CC=C2)C=C3CCNC3=O |
Synonymes |
(3E)-3-[[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]methylidene ]pyrrolidin-2-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(Propan-2-yl)phenyl]propanenitrile](/img/structure/B21259.png)


![6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one](/img/structure/B21272.png)
![3-[(5R)-5-hydroxyheptyl]-4-methyl-2H-furan-5-one](/img/structure/B21278.png)
![2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-Amino-3-hydroxypropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B21279.png)




![6-Piperazin-1-ylbenzo[b][1,4]benzothiazepin-2-ol](/img/structure/B21299.png)

![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-3-(decanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B21304.png)
